10-Bromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide
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Overview
Description
10-Bromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide is a chemical compound known for its unique structure and properties. It is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Bromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide typically involves the bromination of dibenzo[b,f]azepine-5-carbonyl chloride. One common method includes dissolving dibenzo[b,f]azepine-5-carbonyl chloride in acetic acid and adding liquid bromine dropwise while maintaining the temperature between 30-35°C. This reaction results in the formation of the desired brominated product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using similar conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
10-Bromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
10-Bromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting neurological disorders.
Industry: The compound is used in the production of materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 10-Bromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide involves its interaction with molecular targets through its bromine substituents. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, altering their function. The compound’s dibenzoazepine core also allows it to interact with various receptors and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
10,11-Dihydro-5H-dibenzo[b,f]azepine: A precursor to the brominated compound, lacking the bromine substituents.
Dibenzo[b,f]azepine-5-carbonyl chloride: Another precursor used in the synthesis of the brominated compound.
Carbamazepine: A well-known anticonvulsant drug with a similar dibenzoazepine core
Uniqueness
The presence of bromine atoms allows for further functionalization and derivatization, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C15H11Br2NO |
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Molecular Weight |
381.06 g/mol |
IUPAC Name |
5-bromo-5,6-dihydrobenzo[b][1]benzazepine-11-carbonyl bromide |
InChI |
InChI=1S/C15H11Br2NO/c16-12-9-10-5-1-3-7-13(10)18(15(17)19)14-8-4-2-6-11(12)14/h1-8,12H,9H2 |
InChI Key |
VQWQTCHQHLQUNI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)Br)Br |
Origin of Product |
United States |
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